

Quantum Chemical Insights into Magnesium Malate: A Technical Overview

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Compound of Interest

Compound Name: Magnesium maleate

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This technical guide delves into the quantum chemical studies of magnesium malate, a compound of increasing interest in pharmaceutical and nutraceutical formulations. By leveraging computational chemistry, we can elucidate the molecular structure, stability, and electronic properties of this chelated complex, providing a foundational understanding for its bioavailability and mechanism of action. This document summarizes key quantitative data, outlines relevant computational methodologies, and visualizes the underlying processes.

Core Quantitative Data

While extensive quantum chemical studies specifically targeting magnesium malate are not widely published, data from computational models and analogous metal-malate complexes provide significant insights. The following tables present representative data derived from computational chemistry, offering a baseline for the geometric and energetic properties of the magnesium malate complex.

Table 1: Optimized Geometric Parameters of a Chelated Malate Anion

Parameter	Value (Å or °)
Bond Lengths	
Mg-O (carboxylate)	~2.0 - 2.2 Å
Mg-O (hydroxyl)	~2.1 - 2.3 Å
C-O (carboxylate)	~1.25 - 1.28 Å
C=O (carboxylate)	~1.20 - 1.23 Å
C-C	~1.50 - 1.55 Å
C-O (hydroxyl)	~1.42 - 1.45 Å
Bond Angles	
O-Mg-O (chelate ring)	~80 - 90°
O-C-O (carboxylate)	~120 - 125°
C-C-C	~110 - 115°

Note: These values are approximations based on typical bond lengths and angles observed in computationally optimized structures of malate coordinated with divalent metal ions.

Table 2: Calculated Vibrational Frequencies of Key Functional Groups

Functional Group	Vibrational Mode	Frequency Range (cm ⁻¹)
Carboxylate (COO ⁻)	Symmetric Stretch	1350 - 1450
Carboxylate (COO ⁻)	Asymmetric Stretch	1550 - 1650
Hydroxyl (O-H)	Stretching	3200 - 3600
Carbonyl (C=O)	Stretching	1700 - 1750

Note: These frequency ranges are characteristic of the malate anion and its metal complexes and can be used for spectroscopic identification.

Experimental and Computational Protocols

The in-silico analysis of magnesium malate relies on established quantum chemical methodologies. The following protocol outlines a typical computational workflow for characterizing such a metal-organic complex.

Geometry Optimization and Vibrational Frequency Analysis

A common approach to determine the stable structure and vibrational properties of magnesium malate is through Density Functional Theory (DFT).

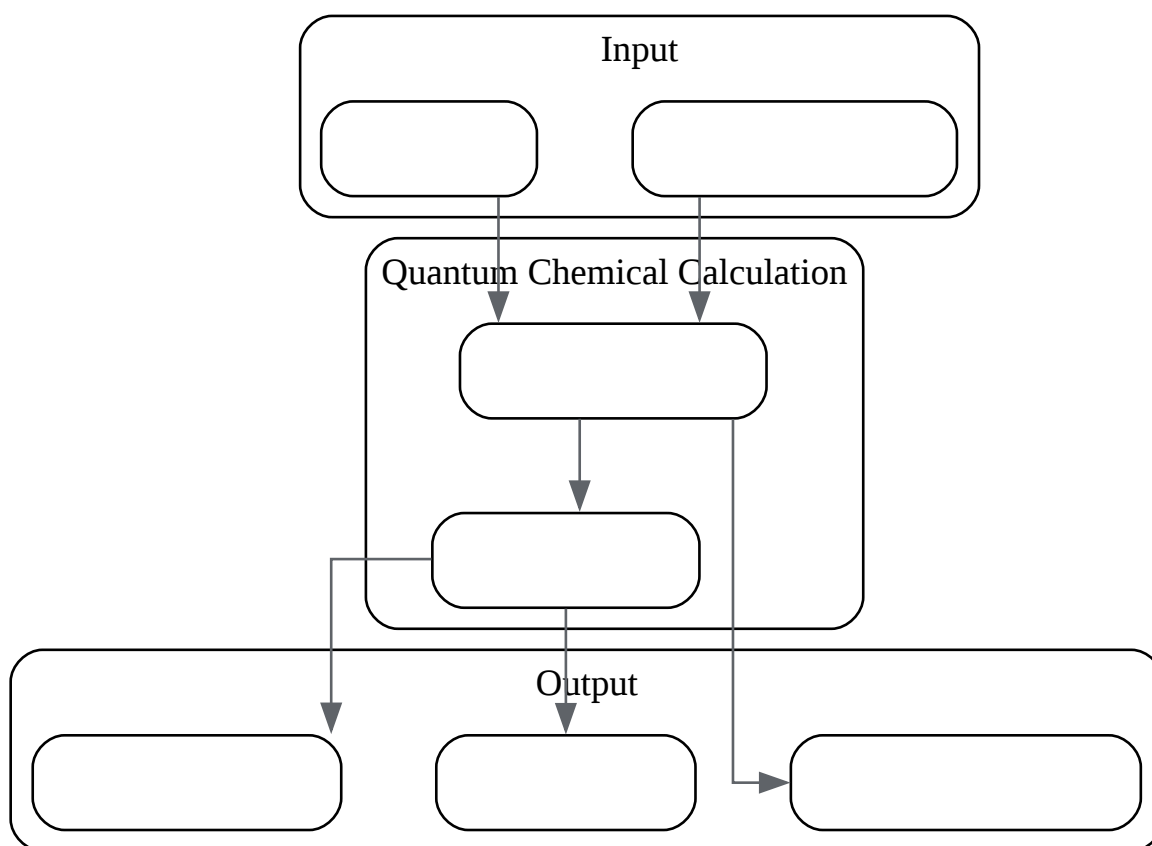
- **Initial Structure Generation:** A 3D model of the magnesium malate complex is constructed. The malate anion is typically positioned to chelate the magnesium ion through the oxygen atoms of one or both carboxylate groups and the hydroxyl group.
- **Selection of Theoretical Level:**
 - **Functional:** A suitable density functional is chosen, such as B3LYP, which is known for its balance of accuracy and computational cost in describing organometallic systems.
 - **Basis Set:** A basis set like 6-31G(d,p) or larger is selected to provide a good description of the electron distribution for all atoms.
- **Geometry Optimization:** The initial structure is subjected to an energy minimization calculation. This iterative process adjusts the atomic coordinates to find the lowest energy conformation, representing the most stable molecular structure.
- **Frequency Calculation:** Following successful geometry optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and provides the theoretical vibrational spectra (IR and Raman).

A semi-empirical method, such as PM3 as implemented in MOPAC, can also be used for initial, less computationally intensive geometry optimizations. The results from such calculations have been shown to agree well with experimental crystal structures of similar metal-malate

complexes, with average differences in bond lengths of less than 0.05 Å and bond angles within 2°.[1]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the quantum chemical study of magnesium malate.



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Computational workflow for quantum chemical analysis.
Chelation of malate with a magnesium ion.

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References

- 1. researchgate.net [researchgate.net]
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